Isotadeonal
Overview
Description
Isotadeonal is a type of drimane sesquiterpenoid . It is derived from the oxidation of Methyl (±)-9-epidrimenate .
Synthesis Analysis
The synthesis of this compound involves several steps. Methyl (±)-9-epidrimenate is oxidized with selenium dioxide at C-12 to give an aldehyde ester. The aldehyde group is then protected by the formation of an acetal, and the methoxycarbonyl group is transformed into a formyl group. Hydrolysis of the acetal group results in (±)-isotadeonal .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include oxidation, acetal formation, transformation of a methoxycarbonyl group into a formyl group, and hydrolysis .Scientific Research Applications
Isotadeonal in Chemical Analysis
This compound, a drimane derivative, has been isolated from the bark of Drimys winterii Forst. This compound, along with others, has been the subject of detailed chemical shift assignments using techniques like COSY experiments and NOE experiments (Rodriguez et al., 2005). These studies are crucial for understanding the detailed chemical structure and properties of this compound, which can have broader implications in various fields of chemistry and pharmacology.
Synthesis and Chemical Research
Research into the synthesis of this compound has been conducted to understand its chemical properties and potential applications. A study by Ohsuka and Matsukawa (1979) details the synthesis process of this compound, which involves the oxidation of methyl (±)-9-epidrimenate with selenium dioxide and subsequent transformations (Ohsuka & Matsukawa, 1979). This research contributes to the broader understanding of sesquiterpenoids and their potential applications.
Biological and Ecological Research
This compound's biological activity has been studied, particularly in the context of its effects on certain organisms. For instance, Zapata et al. (2009) investigated the antifeedant and toxic activity of this compound and other compounds isolated from the stem bark of Drimys winteri against the Egyptian cotton leafworm (Zapata et al., 2009). This kind of research is pivotal in understanding the ecological impact and potential applications of this compound in pest management or other ecological applications.
Isotope Research and Methodologies
While not directly related to this compound, research into stable isotope methodologies can provide insights into how this compound and similar compounds might be studied in the future. For example, studies on stable isotopes in animal ecology and ecogeochemistry provide frameworks and methodologies that could be applicable to the research of complex organic compounds like this compound (Gannes et al., 1997), (Irrgeher & Prohaska, 2015).
properties
IUPAC Name |
(4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12?,13-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJUJOFIHHNCSV-RGPPAHDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC=C(C2C=O)C=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5956-39-8 | |
Record name | Isotadeonal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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